N-(1,3-benzodioxol-5-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a hexahydrocinnolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Hexahydrocinnolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the hexahydrocinnolinone core using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the hexahydrocinnolinone core can be reduced to form alcohols.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxole moiety is known for its bioactivity, which could be harnessed in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π interactions or hydrogen bonding, while the hexahydrocinnolinone core might fit into hydrophobic pockets of proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: Unique due to its combined benzodioxole and hexahydrocinnolinone structures.
Benzodioxole Derivatives: Known for their bioactivity and use in drug discovery.
Hexahydrocinnolinone Derivatives: Explored for their potential in medicinal chemistry.
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its dual structural features, which combine the bioactive benzodioxole moiety with the versatile hexahydrocinnolinone core. This combination could lead to novel properties and applications not seen in other compounds.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O4/c21-16(18-12-5-6-14-15(8-12)24-10-23-14)9-20-17(22)7-11-3-1-2-4-13(11)19-20/h5-8H,1-4,9-10H2,(H,18,21) |
InChI Key |
RLJVBPUXHLFYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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